2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the condensation of 2-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with triazine precursors. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the hydrazine moiety.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and as a potential lead compound for drug development. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline: This compound shares a similar hydrazine and fluorophenyl structure but differs in the core heterocycle.
N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another compound with a similar fluorophenyl group but a different overall structure.
Uniqueness
What sets 2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(MORPHOLIN-4-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE apart is its combination of functional groups and the triazine core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H24FN7O |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H24FN7O/c20-16-7-3-2-6-15(16)14-21-25-17-22-18(26-8-4-1-5-9-26)24-19(23-17)27-10-12-28-13-11-27/h2-3,6-7,14H,1,4-5,8-13H2,(H,22,23,24,25)/b21-14+ |
InChI Key |
ZGEMPWYJJOCEFW-KGENOOAVSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3F)N4CCOCC4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3F)N4CCOCC4 |
Origin of Product |
United States |
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